
4-Acetamido-2-nitrodiphenyl sulphone
Overview
Description
4-Acetamido-2-nitrodiphenyl sulphone is a chemical compound with the molecular formula C14H12N2O5S and a molecular weight of 320.32 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-Acetamido-2-nitrodiphenyl sulphone can be achieved through several methods. One common approach involves the oxidation of sulfides or sulfoxides . Another method includes the alkylation of sulfinate salts . Industrial production methods often involve the use of metal-catalyzed coupling reactions and C-H functionalization techniques . These methods ensure the efficient and scalable production of the compound.
Chemical Reactions Analysis
4-Acetamido-2-nitrodiphenyl sulphone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
4-Acetamido-2-nitrodiphenyl sulphone has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it is studied for its potential antimicrobial and anti-inflammatory properties . In medicine, it is explored for its potential use in treating certain diseases . Additionally, in the industry, it is utilized in the production of high-performance polymers and other materials .
Mechanism of Action
The mechanism of action of 4-Acetamido-2-nitrodiphenyl sulphone involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the synthesis of dihydrofolic acid, leading to the inhibition of bacterial growth . Additionally, it has anti-inflammatory properties by inhibiting reactive oxygen species production and downregulating neutrophil-mediated inflammatory responses .
Comparison with Similar Compounds
4-Acetamido-2-nitrodiphenyl sulphone can be compared with other similar compounds, such as 4,4’-diaminodiphenyl sulfone (dapsone) . While both compounds share similar structural features, this compound has unique properties that make it distinct. For example, it has different reactivity and applications compared to dapsone . Other similar compounds include various sulfone derivatives that exhibit different chemical and biological properties .
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)-3-nitrophenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-10(17)15-11-7-8-14(13(9-11)16(18)19)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQGKABCVVWKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


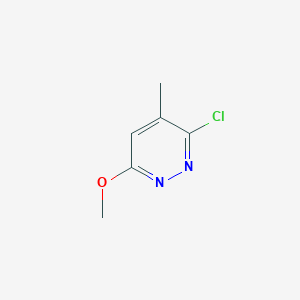

![7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile](/img/structure/B3043658.png)
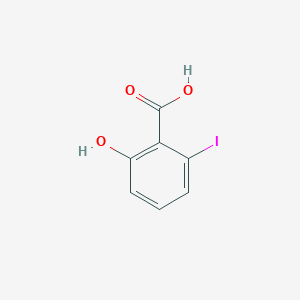
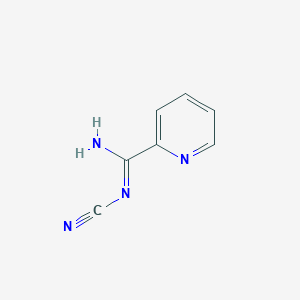
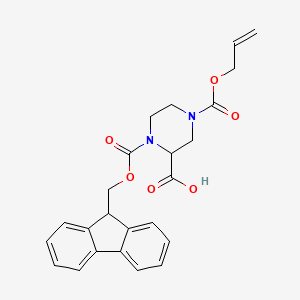

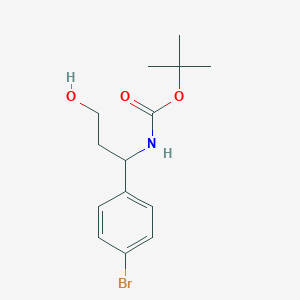
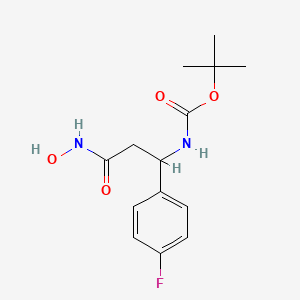
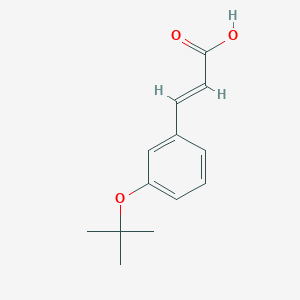


![N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B3043674.png)
![2-[4-(Cyclopentyloxy)phenyl]acetonitrile](/img/structure/B3043677.png)
